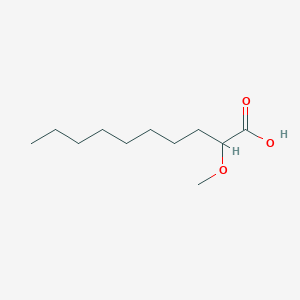
2-Methoxydecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxydecanoic acid is an organic compound with the molecular formula C11H22O3 It is a type of fatty acid that features a methoxy group attached to the second carbon of the decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of the corresponding 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is typically carried out at temperatures below 90 degrees Celsius, and the this compound is separated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is conducted in a relatively high aqueous solution at a pH value of less than or equal to 7 and temperatures around 50 degrees Celsius .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and vanadate ions are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
2-Methoxydecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Medicine: Research suggests that this compound may have therapeutic applications due to its antimicrobial properties.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-methoxydecanoic acid exerts its effects involves its interaction with microbial cell membranes. The methoxy group enhances the compound’s ability to disrupt the lipid bilayer of bacterial cells, leading to cell lysis and death. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapies .
Comparación Con Compuestos Similares
- 2-Methoxyoctanoic acid
- 2-Methoxyhexanoic acid
- 2-Methoxydodecanoic acid
Comparison: 2-Methoxydecanoic acid is unique due to its specific chain length and the position of the methoxy group. Compared to shorter or longer chain methoxy acids, it exhibits distinct physical and chemical properties, such as solubility and reactivity. Its antimicrobial activity is also notably higher than some of its analogs, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
66018-29-9 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-methoxydecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(14-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
Clave InChI |
WMKSSGPYLVBYJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14473048.png)

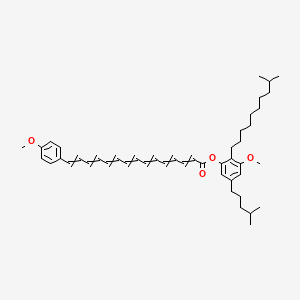

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
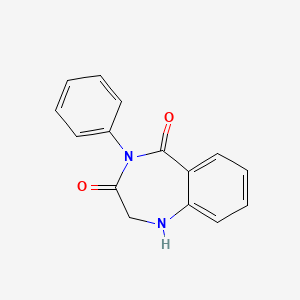




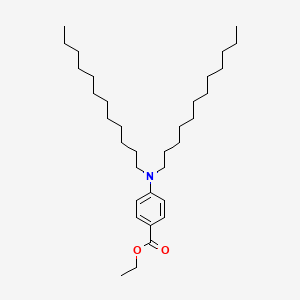
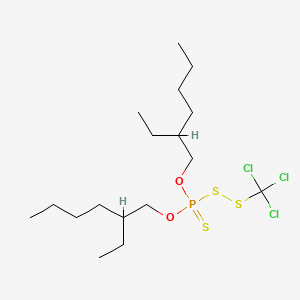
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
